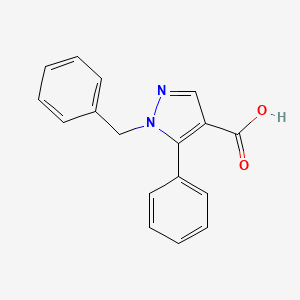

1-Benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid, 95%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

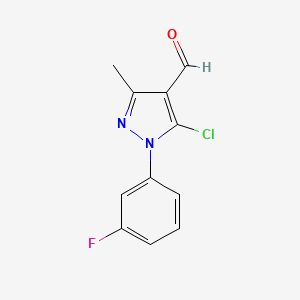

“1-Benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid” is a chemical compound with the molecular formula C17H14N2O2 . It’s a solid substance with a molecular weight of 278.31 . This compound is part of the pyrazole family, which is known for its wide range of pharmacological activities .

Synthesis Analysis

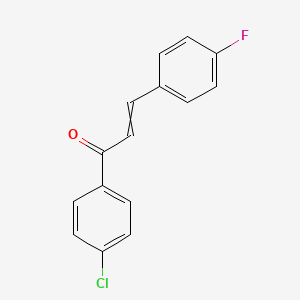

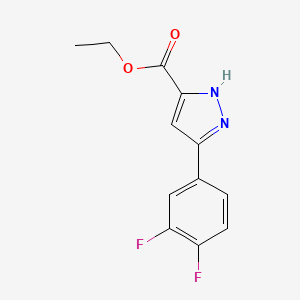

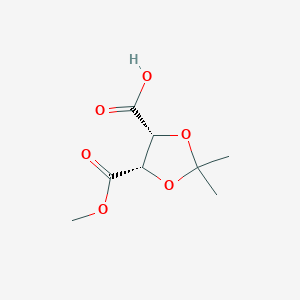

The synthesis of pyrazole derivatives, including “1-Benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid”, has been a subject of interest for many researchers . Various methods have been reported, including condensation reactions of ketones, aldehydes, and hydrazine monohydrochloride . Another method involves the reaction of enaminone with 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester .Molecular Structure Analysis

The molecular structure of “1-Benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid” can be represented by the InChI code: 1S/C17H14N2O2/c20-17(21)15-11-18-19(12-13-7-3-1-4-8-13)16(15)14-9-5-2-6-10-14/h1-11H,12H2,(H,20,21) .Chemical Reactions Analysis

Pyrazole derivatives, including “1-Benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid”, have been studied for their chemical reactions . For instance, they can undergo a radical addition followed by intramolecular cyclization to form the pyrazole skeleton .Physical And Chemical Properties Analysis

“1-Benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid” is a solid substance . It has a molecular weight of 278.31 and its InChI code is 1S/C17H14N2O2/c20-17(21)15-11-18-19(12-13-7-3-1-4-8-13)16(15)14-9-5-2-6-10-14/h1-11H,12H2,(H,20,21) .科学的研究の応用

Synthesis of Heterocyclic Compounds

1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid: serves as a key precursor in the synthesis of various heterocyclic compounds. These structures are significant due to their presence in numerous pharmaceutical drugs and agrochemicals. The compound’s carboxylic acid group allows for further functionalization, making it a versatile building block for creating more complex molecules .

Antileishmanial and Antimalarial Agents

Research has indicated the potential of pyrazole derivatives as antileishmanial and antimalarial agents. By incorporating different moieties into the pyrazole core, scientists aim to enhance solubility and interactions with biological macromolecules, which could lead to the development of new treatments for these diseases .

Organometallic Chemistry

The benzyl position in 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid can undergo reactions with organometallic reagents. This reactivity is utilized in cross-coupling reactions, such as Suzuki and Stille couplings, which are pivotal in the synthesis of complex organic molecules .

Biological Activity Profiling

Pyrazole derivatives are known for their diverse biological activities. As such, 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid can be used as a scaffold for the development of new compounds with potential pharmacological profiles. It can be modified to create derivatives that are then screened for activity against various biological targets .

Material Science

In material science, the pyrazole ring of 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid can be incorporated into polymers or small molecules that exhibit unique properties, such as thermal stability or electronic conductivity. This makes it valuable for creating new materials with specific desired characteristics .

Safety and Hazards

将来の方向性

The future directions for “1-Benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid” and other pyrazole derivatives could involve further exploration of their pharmacological properties and potential applications in medicine . Additionally, new synthesis methods and chemical reactions could be developed to improve the production and modification of these compounds .

作用機序

Target of Action

The primary target of 1-Benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid is Hematopoietic prostaglandin D synthase . This enzyme plays a crucial role in the production of prostaglandin D2, a mediator involved in various physiological and pathological processes including inflammation, allergy, and cancer.

Mode of Action

It is believed to interact with its target, hematopoietic prostaglandin d synthase, and modulate its activity . The compound’s structure, which includes a pyrazole ring, may allow it to bind to the active site of the enzyme, potentially inhibiting its function .

Biochemical Pathways

The biochemical pathways affected by 1-Benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid are not fully elucidated. Given its target, it is likely to impact the prostaglandin synthesis pathway. By inhibiting Hematopoietic prostaglandin D synthase, it may reduce the production of prostaglandin D2, thereby affecting downstream signaling pathways and physiological responses .

Pharmacokinetics

The compound’s molecular weight (20221 g/mol) and structure suggest it may have suitable properties for absorption and distribution .

Result of Action

Given its target, it is likely to modulate the production of prostaglandin d2 and thereby influence cellular responses to inflammation, allergy, and other physiological processes .

特性

IUPAC Name |

1-benzyl-5-phenylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c20-17(21)15-11-18-19(12-13-7-3-1-4-8-13)16(15)14-9-5-2-6-10-14/h1-11H,12H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NASTYGSNQOILSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C(C=N2)C(=O)O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Bromo-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6353295.png)

![t-Butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate](/img/structure/B6353301.png)

![4-(2-Methoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353363.png)

![Bicyclo[2.2.1]heptane-2,3-dicarboximide](/img/structure/B6353369.png)